3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile
CAS No.: 67874-57-1
Cat. No.: VC18468905
Molecular Formula: C15H10Cl3N5O2
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67874-57-1 |
|---|---|
| Molecular Formula | C15H10Cl3N5O2 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile |
| Standard InChI | InChI=1S/C15H10Cl3N5O2/c16-11-6-9(2-3-14(11)20-5-1-4-19)21-22-15-12(17)7-10(23(24)25)8-13(15)18/h2-3,6-8,20H,1,5H2 |
| Standard InChI Key | YGSBFXRCXYKFGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)NCCC#N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile is defined by its IUPAC name: 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile. The compound’s SMILES notation (C1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)N+[O-])Cl)Cl)NCCC#N) reveals a chlorinated nitrophenyl group linked via an azo bond to an aniline derivative bearing a cyanoethyl side chain.
Table 1: Key Molecular Descriptors
The compound’s planar aromatic systems and electron-withdrawing substituents (e.g., -Cl, -NO₂) contribute to its thermal stability and chromophoric intensity, making it suitable for high-temperature dyeing processes.
Synthesis and Manufacturing
Azo compounds like 3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile are typically synthesized through a diazotization-coupling reaction sequence. In this process:
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Diazotization: A primary aromatic amine (e.g., 2,6-dichloro-4-nitroaniline) reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt undergoes electrophilic substitution with a coupling agent—in this case, 3-(2-chloro-4-aminophenyl)propiononitrile—to yield the final azo product.
Industrial production of such compounds is optimized for yield and purity, often involving catalytic intermediates and temperature-controlled reactors . Taizhou Yousheng Chemical Co., Ltd., a prominent manufacturer of specialty chemicals, employs advanced synthesis protocols to produce analogous azo dyes for textiles and plastics .
Physicochemical Properties
The compound exhibits low aqueous solubility due to its hydrophobic aromatic rings and nitrile group, necessitating organic solvents like dimethylformamide (DMF) or acetonitrile for dissolution. Spectroscopic analyses, including UV-Vis spectroscopy, reveal strong absorption in the visible range (λₘₐₓ ≈ 450–500 nm), consistent with its role as a dye.
Industrial Applications
Textile Dyeing
As a member of the azo dye family, this compound is primarily used to color polyester and nylon fabrics. Its nitro and chloro substituents enhance lightfastness and wash resistance, critical for textiles exposed to harsh laundering conditions.
Specialty Chemicals
The nitrile functional group (-C≡N) enables its use as an intermediate in synthesizing pharmaceuticals and agrochemicals, where it may serve as a precursor to amines or carboxylic acids via hydrolysis .
Analytical Characterization
Quality control and environmental monitoring of this compound rely on:
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High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting trace impurities.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: For identifying functional groups like -N=N- and -NO₂.
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